molecular formula C9H13N3O2 B5284659 (NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine

(NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine

Cat. No.: B5284659
M. Wt: 195.22 g/mol
InChI Key: KZDGJIHPZZNGLV-IZZDOVSWSA-N
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Description

(NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the benzimidazole core, forming the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-ethylbenzimidazole: A derivative with similar structural features.

    Hydroxylamine derivatives: Compounds with similar functional groups.

Uniqueness

(NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine is unique due to the combination of the benzimidazole core with the hydroxylamine functional group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-8-10-9-6(11-13)4-3-5-7(9)12(8)14/h13-14H,2-5H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDGJIHPZZNGLV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1O)CCCC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC\2=C(N1O)CCC/C2=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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